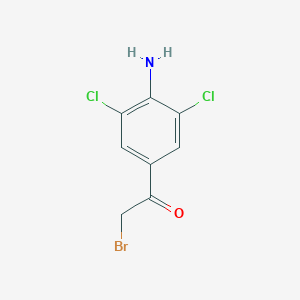

4-Amino-3,5-dichlorophenacylbromide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl2NO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKJJUFAWYSFID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190628 | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37148-47-3 | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37148-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037148473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-AMINO-3,5-DICHLOROPHENYL)-2-BROMOETHAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JW68Z2WML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3,5-dichlorophenacylbromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Amino-3,5-dichlorophenacylbromide, a key intermediate in organic and medicinal chemistry.

Chemical Identity and Properties

This compound, also known by its IUPAC name 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone, is a halogenated aromatic ketone.[1] It is recognized for its role as a versatile building block in the synthesis of various bioactive molecules.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 37148-47-3 | [2][3][4] |

| Molecular Formula | C₈H₆BrCl₂NO | [2][4] |

| Molecular Weight | 282.95 g/mol | [2] |

| Appearance | Off-White to Yellow Solid/Crystalline Powder | [2][3][5] |

| Melting Point | 140-150 °C | [2][5][6][7] |

| Boiling Point | 396.4 °C at 760 mmHg (Predicted) | [2][6][7] |

| Density | 1.764 g/cm³ (Predicted) | [2][6][7] |

| Solubility | Slightly soluble in DMSO and Ethyl Acetate. Low solubility in water. Soluble in some alcohol and ether solvents. | [2][5][6] |

| InChI Key | ATKJJUFAWYSFID-UHFFFAOYSA-N | [6] |

| SMILES | C(=O)(C1=CC(Cl)=C(N)C(Cl)=C1)CBr | [6] |

Applications in Research and Development

This compound serves primarily as a crucial intermediate in organic synthesis.[3][5] Its main applications include:

-

Pharmaceutical Synthesis: It is a key precursor in the synthesis of various pharmaceutical compounds.[5][6] Notably, it is used as an intermediate in the synthesis of Clenbuterol, a β2-adrenergic agonist.[3][6]

-

Reference Standard: It is utilized as an impurity reference standard for Clenbuterol, which is essential for quality control in drug manufacturing.[3][6]

-

Organic Synthesis: The compound's reactive bromoacetyl group makes it a valuable reagent for introducing the 4-amino-3,5-dichlorophenyl moiety into various molecular scaffolds.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of its precursor, 4-amino-3,5-dichloroacetophenone.[3][6]

Materials:

-

4-amino-3,5-dichloroacetophenone

-

Bromine

Procedure:

-

Dissolve 4-amino-3,5-dichloroacetophenone in chloroform in a suitable reaction vessel.

-

Heat the solution to 65°C.

-

While maintaining the temperature and stirring, add bromine dropwise to the reaction mixture.

-

After the addition of bromine is complete, continue stirring for a few minutes.

-

Add ethanol to the reaction mixture and continue to stir.

-

Cool the mixture to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the filtered crystals with chloroform.

-

Dry the final product at a low temperature to yield this compound.[6]

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is an organic compound that requires careful handling in a laboratory setting.[5] It may cause irritation to the skin, eyes, and respiratory system.[5][8]

Recommended Safety Precautions:

-

Use in a well-ventilated area or under a fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]

-

Avoid direct contact with skin and eyes.[5]

-

Avoid inhalation of dust.[8]

-

In case of contact, rinse the affected area with plenty of water.[8] For eye contact, rinse cautiously with water for several minutes.[8]

-

If inhaled, move to fresh air.[2]

-

Store in a cool, dry place, under an inert atmosphere, and away from moisture.[6] A storage temperature of -20°C is recommended.[6]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | 37148-47-3 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. chembk.com [chembk.com]

- 6. This compound CAS#: 37148-47-3 [m.chemicalbook.com]

- 7. This compound | CAS#:37148-47-3 | Chemsrc [chemsrc.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 4-Amino-3,5-dichlorophenacylbromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 4-Amino-3,5-dichlorophenacylbromide, a key intermediate in the production of various pharmaceuticals, notably Clenbuterol. This document details the experimental protocols, presents quantitative data, and discusses potential side reactions and impurities.

Introduction

This compound, also known as 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone, is a crucial building block in organic synthesis. Its primary application lies in the pharmaceutical industry as a precursor for the synthesis of β2-agonists. A thorough understanding of its synthesis is vital for ensuring the purity and quality of the final active pharmaceutical ingredients.

The synthesis of this compound is a two-step process that begins with the chlorination of 4-aminoacetophenone to produce 4-amino-3,5-dichloroacetophenone. This intermediate is then subjected to bromination to yield the final product.

Synthesis Pathway

The overall synthesis pathway is illustrated below:

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Amino-3,5-dichloroacetophenone

This procedure involves the electrophilic aromatic substitution (chlorination) of 4-aminoacetophenone.

Experimental Workflow:

Caption: Workflow for the synthesis of 4-Amino-3,5-dichloroacetophenone.

Detailed Methodology:

-

In a 1-liter three-necked flask equipped with a stirrer and a dropping funnel, dissolve 11 g (81.4 mmol) of 4-aminoacetophenone in 140 ml of glacial acetic acid.

-

Cool the solution to 15 °C.

-

In a separate 250 ml two-necked flask with a gas inlet tube, dissolve 11 g of chlorine gas in 140 ml of glacial acetic acid.

-

Transfer the chlorine solution to the dropping funnel and add it rapidly to the 4-aminoacetophenone solution under vigorous stirring and cooling.

-

Immediately after the addition, hydrolyze the reaction mixture with 0.55 liters of ice water to precipitate the product.

-

Filter the resulting white precipitate.

-

Recrystallize the crude product from ethanol to obtain pure 4-amino-3,5-dichloroacetophenone.

Step 2: Synthesis of this compound

This step involves the α-bromination of the ketone functionality of 4-amino-3,5-dichloroacetophenone.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

To a solution of 1.10 g (5.39 mmol) of 1-(4-amino-3,5-dichlorophenyl)ethan-1-one in 20 mL of CH2Cl2 and 10 mL of MeOH, add a solution of 0.167 mL (3.23 mmol) of Br2 in 6 mL of CH2Cl2 at a rate of 40 drops per minute under strong agitation at room temperature.

-

After an observed color change from bromine red to pale yellow, add two additional portions of 0.056 mL (1.09 mmol) of Br2 as described above.

-

Confirm the product formation by TLC (Rf = 0.58 in 1:3 n-pentane:CH2Cl2).

-

Wash the reaction mixture with saturated NaHCO3 (2 x 20 mL) and brine (20 mL).

-

Dry the organic phase over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to yield the product.[1]

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound and its precursor.

Table 1: Synthesis of 4-Amino-3,5-dichloroacetophenone

| Parameter | Value | Reference |

| Starting Material | 4-Aminoacetophenone | |

| Reagents | Chlorine, Glacial Acetic Acid | |

| Yield | 52% | |

| Purity | Not specified | |

| NMR (CDCl3, 500MHz) | δ 2.50 (-CH3, 3H, s), 4.93 (H2N-, 2H, s), 7.82 (arom. H, 2H, s) |

Table 2: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 4-Amino-3,5-dichloroacetophenone | [1] |

| Reagents | Bromine, Dichloromethane, Methanol | [1] |

| Yield | 86% | [1] |

| Purity | Not specified | |

| TLC Rf | 0.58 (1:3 n-pentane:CH2Cl2) | [1] |

Discussion of Impurities and Side Reactions

A critical aspect of the synthesis of this compound is the potential for the formation of impurities. During the bromination of 4-amino-3,5-dichloroacetophenone, a notable side reaction is the formation of the dibromo impurity, 4-amino-α,α-dibromo-3,5-dichloroacetophenone. The formation of this impurity can be influenced by reaction conditions such as temperature and the rate of bromine addition. Careful control of these parameters is essential to minimize the formation of this and other potential byproducts. The presence of such impurities can complicate subsequent reaction steps and the purification of the final pharmaceutical product.

Conclusion

The synthesis of this compound is a well-established two-step process. This guide provides detailed experimental protocols and quantitative data to aid researchers and professionals in the successful and efficient synthesis of this important pharmaceutical intermediate. Careful control of reaction conditions is paramount to achieving high yields and minimizing the formation of impurities. The provided workflows and data tables serve as a valuable resource for the practical application of this synthetic pathway.

References

An In-depth Technical Guide to 4-Amino-3,5-dichlorophenacylbromide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dichlorophenacylbromide, a halogenated aromatic ketone, is a key chemical intermediate with significant applications in organic synthesis and pharmaceutical development.[1] While its direct biological mechanism of action is not extensively documented in publicly available literature, its critical role as a precursor in the synthesis of various compounds, most notably the β2-adrenergic agonist Clenbuterol, makes it a compound of high interest to the scientific community.[2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and primary applications, offering valuable insights for researchers and professionals in the field.

Chemical and Physical Properties

This compound is a solid, typically appearing as a yellow or off-white to yellow crystalline powder.[1][3][4] Its chemical structure features a phenacyl bromide moiety with an amino group and two chlorine atoms substituted on the benzene (B151609) ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 37148-47-3 | [2] |

| Molecular Formula | C8H6BrCl2NO | [2] |

| Molecular Weight | 282.95 g/mol | [2] |

| Melting Point | 142-145 °C | [1] |

| Boiling Point | 396.4 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.764 g/cm³ (Predicted) | [4] |

| Solubility | Slightly soluble in DMSO and Ethyl Acetate | [4] |

Synthesis Protocol

The synthesis of this compound is a multi-step process that is crucial for ensuring the purity of the final product and subsequent derivatives. The most common synthetic route involves the bromination of 4-amino-3,5-dichloroacetophenone.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-amino-3,5-dichloroacetophenone

-

Chloroform

-

Bromine

Procedure:

-

Dissolve 4-amino-3,5-dichloroacetophenone in chloroform.[2]

-

Heat the solution to 65°C.[2]

-

Add bromine dropwise to the solution with constant stirring.[2]

-

After the addition of bromine is complete, continue stirring for a few minutes.[2]

-

Add ethanol to the reaction mixture and continue stirring.[2]

-

Cool the mixture to induce crystallization.[2]

-

Filter the resulting crystals.[2]

-

Wash the crystals with chloroform.[2]

-

Dry the purified crystals at a low temperature to obtain the final product.[2]

It is important to note that impurities, such as the dibromo impurity, can form during the synthesis.[5] Careful control of reaction conditions, including temperature and the rate of bromine addition, is critical to minimize the formation of these byproducts.[5]

Applications in Drug Development and Organic Synthesis

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Clenbuterol and its derivatives, such as Clenproperol-d7.[2] It also serves as an impurity reference standard for Clenbuterol, which is essential for quality control in pharmaceutical manufacturing.[3]

Beyond its role in the synthesis of specific pharmaceutical compounds, its chemical structure, featuring multiple reactive sites, makes it a versatile building block in broader organic synthesis.[1] The amino group and the α-bromo ketone functionality allow for a variety of chemical transformations, enabling the construction of more complex molecules. This potential makes it a valuable compound for medicinal chemistry research and the development of novel chemical entities.[1][6]

Visualization of the Synthesis Pathway

The following diagram illustrates the synthetic route from 4-amino-3,5-dichloroacetophenone to this compound.

Caption: Synthesis of this compound.

This compound is a fundamentally important chemical intermediate. While information on its direct biological mechanism of action is limited, its role in the synthesis of pharmacologically active molecules underscores its significance in drug development. A thorough understanding of its chemical properties and synthetic pathways is essential for researchers and scientists working in organic synthesis and medicinal chemistry. The detailed protocols and data presented in this guide are intended to support these endeavors and facilitate the efficient and effective use of this versatile compound.

References

Spectroscopic and Synthetic Profile of 4-Amino-3,5-dichlorophenacylbromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3,5-dichlorophenacyl bromide is a key intermediate in organic synthesis, notably in the preparation of pharmaceutical compounds such as Clenbuterol. A thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This technical guide provides a detailed overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Amino-3,5-dichlorophenacyl bromide. It also outlines standardized experimental protocols for obtaining such data and illustrates its synthetic utility in a relevant workflow.

Chemical Structure and Properties

-

IUPAC Name: 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one

-

CAS Number: 37148-47-3

-

Molecular Formula: C₈H₆BrCl₂NO

-

Molecular Weight: 282.95 g/mol

-

Appearance: Off-white to yellow solid

Spectroscopic Data

Due to the limited availability of published experimental spectra for 4-Amino-3,5-dichlorophenacyl bromide, this section presents predicted data based on its chemical structure and known spectroscopic principles for similar aromatic and halogenated organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 4-Amino-3,5-dichlorophenacyl bromide

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.8 - 8.0 | Singlet | 2H | Aromatic protons (H-2, H-6) |

| ~ 4.5 - 5.0 | Singlet | 2H | Methylene protons (-CH₂Br) |

| ~ 4.0 - 6.0 (broad) | Singlet | 2H | Amino protons (-NH₂) |

Table 2: Predicted ¹³C NMR Spectral Data for 4-Amino-3,5-dichlorophenacyl bromide

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 185 - 195 | Carbonyl carbon (C=O) |

| ~ 145 - 155 | Aromatic carbon (C-4, attached to -NH₂) |

| ~ 128 - 135 | Aromatic carbons (C-2, C-6) |

| ~ 120 - 128 | Aromatic carbon (C-1) |

| ~ 115 - 125 | Aromatic carbons (C-3, C-5, attached to -Cl) |

| ~ 30 - 35 | Methylene carbon (-CH₂Br) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 4-Amino-3,5-dichlorophenacyl bromide

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3500 | N-H stretch (asymmetric and symmetric) | Primary amine (-NH₂) |

| 3000 - 3100 | C-H stretch (aromatic) | Aromatic ring |

| 1680 - 1700 | C=O stretch | α-haloketone |

| 1600 - 1620 | N-H bend | Primary amine (-NH₂) |

| 1550 - 1580 | C=C stretch (in-ring) | Aromatic ring |

| 1200 - 1250 | C-N stretch | Aryl amine |

| 1000 - 1100 | C-Cl stretch | Aryl chloride |

| 600 - 700 | C-Br stretch | Alkyl bromide |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 4-Amino-3,5-dichlorophenacyl bromide

| m/z | Ion | Notes |

| 281/283/285 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for one bromine and two chlorine atoms. |

| 202/204/206 | [M - CH₂Br]⁺ | Fragment corresponding to the loss of the bromomethyl group. |

| 188/190 | [M - Br - CO]⁺ | Fragment resulting from the loss of bromine and carbon monoxide. |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-20 mg of the solid 4-Amino-3,5-dichlorophenacyl bromide. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The sample height should be approximately 4-5 cm.

-

Data Acquisition: Insert the NMR tube into the spectrometer's spinner turbine. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of solid 4-Amino-3,5-dichlorophenacyl bromide with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.

-

Background Spectrum: Place a blank KBr pellet in the sample holder of the FT-IR spectrometer and acquire a background spectrum.

-

Sample Spectrum: Replace the blank with the sample pellet and acquire the sample spectrum.

-

Data Analysis: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of 4-Amino-3,5-dichlorophenacyl bromide (approximately 10-100 µg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a soft ionization technique suitable for observing the molecular ion, while EI may lead to more extensive fragmentation.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, which is then plotted to generate the mass spectrum.

Synthetic Workflow: Synthesis of Clenbuterol

4-Amino-3,5-dichlorophenacyl bromide is a crucial precursor in the synthesis of the β2-adrenergic agonist, Clenbuterol.[1][2] The following diagram illustrates a common synthetic route.

Caption: Synthetic pathway from 4-Amino-3,5-dichlorophenacyl bromide to Clenbuterol.

Conclusion

This guide provides a foundational understanding of the spectroscopic properties of 4-Amino-3,5-dichlorophenacyl bromide, essential for its application in research and development. The predicted spectral data, coupled with detailed experimental protocols, offer a practical resource for scientists. The illustrated synthetic workflow highlights the compound's significance as a versatile building block in the synthesis of pharmacologically active molecules.

References

The Elusive Biological Activities of 4-Amino-3,5-dichlorophenacylbromide Derivatives: A Landscape of Unexplored Potential

For Immediate Release

[City, State] – The quest for novel therapeutic agents has led researchers down many chemical avenues, yet the biological activities of 4-amino-3,5-dichlorophenacylbromide and its derivatives remain a largely uncharted territory. Despite the structural similarities to compounds known for their pharmacological effects, a comprehensive body of research detailing the specific biological impact of this class of molecules is conspicuously absent from the current scientific literature. This technical guide aims to synthesize the available information on related compounds to project the potential biological activities of this compound derivatives, while highlighting the significant gaps in our knowledge and proposing future directions for research.

Projected Biological Activities Based on Structural Analogs

Compounds bearing the 4-amino-3,5-dichloro-phenyl moiety, such as 4-amino-3,5-dichloropyridine, have been investigated for their potential antimicrobial and anticancer properties. The presence of chlorine atoms on the aromatic ring is known to enhance the lipophilicity and, in some cases, the biological activity of molecules. The phenacyl bromide an α-haloketone, is a reactive functional group capable of alkylating nucleophilic residues in biomolecules, suggesting a potential mechanism of action through covalent modification of enzyme active sites or other biological targets.

Given these structural features, it is plausible that derivatives of this compound could exhibit a range of biological activities, including but not limited to:

-

Anticancer Activity: Many α-haloketones have been shown to possess cytotoxic effects against various cancer cell lines. The mechanism often involves the alkylation of critical cellular nucleophiles, such as cysteine residues in enzymes like kinases or proteases, leading to the disruption of key signaling pathways and ultimately, apoptosis.

-

Enzyme Inhibition: The reactive phenacyl bromide moiety makes these compounds prime candidates for irreversible enzyme inhibitors. Potential targets could include a wide array of enzymes with nucleophilic residues in their active sites, such as cysteine proteases, protein tyrosine phosphatases, and certain dehydrogenases.

-

Antimicrobial Activity: The disruption of essential enzymatic processes in bacteria and fungi by reactive electrophiles is a well-established antimicrobial strategy. It is conceivable that this compound derivatives could act as antimicrobial agents by targeting microbial enzymes.

A Call for Focused Research

The lack of specific data on the biological activities of this compound derivatives represents a significant opportunity for drug discovery and development. To unlock the potential of this compound class, a systematic approach is required.

Proposed Research Workflow

A logical workflow for investigating the biological potential of these derivatives would involve several key stages.

Caption: Proposed workflow for the investigation of this compound derivatives.

Hypothetical Signaling Pathway Inhibition

Should these derivatives prove to be effective anticancer agents, a likely mechanism of action would involve the inhibition of critical cell signaling pathways. For instance, covalent modification of a key kinase in a proliferation pathway could lead to cell cycle arrest and apoptosis.

Caption: Hypothetical inhibition of a growth factor signaling pathway by a derivative.

Conclusion

The field of medicinal chemistry is ripe with opportunities for the discovery of novel therapeutic agents. The derivatives of this compound represent a class of compounds with significant, yet unexplored, potential. The structural features of this scaffold suggest a high probability of interesting biological activities, particularly in the realms of oncology and infectious diseases. A dedicated and systematic investigation into the synthesis and biological evaluation of a library of these derivatives is strongly warranted. Such efforts could unveil a new class of potent and selective therapeutic agents, addressing unmet medical needs and expanding our arsenal (B13267) in the fight against disease. The scientific community is encouraged to embrace this research gap and illuminate the therapeutic potential hidden within this intriguing chemical scaffold.

Historical context of 4-Amino-3,5-dichlorophenacylbromide synthesis

An In-depth Technical Guide to the Historical Synthesis of 4-Amino-3,5-dichlorophenacylbromide

Introduction

This compound, also known as 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone, is a significant chemical intermediate, primarily recognized for its role in the synthesis of pharmaceuticals.[1][2] Its molecular structure, featuring an α-bromoketone moiety and a substituted aniline (B41778) ring, provides a versatile platform for constructing more complex molecules.[3] Historically, its synthesis has been crucial for the production of β-agonist drugs like Clenbuterol, where it serves as a key impurity reference standard and a precursor.[1][2] This document provides a detailed historical and technical overview of the synthesis of this compound, aimed at researchers, scientists, and professionals in drug development. The synthesis was first developed in the latter half of the 20th century to support research into reactive electrophilic intermediates for organic synthesis and biochemical applications.[4]

Core Synthetic Strategy: A Two-Step Pathway

The traditional synthesis of this compound is a two-step process. It begins with the chlorination of a commercially available starting material, 4-aminoacetophenone, to produce an intermediate. This intermediate is then subjected to α-bromination to yield the final product.

-

Step 1: Synthesis of 4-Amino-3,5-dichloroacetophenone. The first step involves the electrophilic aromatic substitution (chlorination) of 4-aminoacetophenone. This reaction selectively adds two chlorine atoms to the positions ortho to the activating amino group.

-

Step 2: Synthesis of this compound. The second step is the α-bromination of the ketone intermediate, 4-Amino-3,5-dichloroacetophenone. The bromine atom is introduced to the carbon adjacent to the carbonyl group, a position activated for electrophilic substitution.[3]

Historical Synthesis Methods

Step 1: Synthesis of 4-Amino-3,5-dichloroacetophenone

Historically, the preparation of this key intermediate has been achieved through the direct chlorination of 4-aminoacetophenone. One of the earliest and most straightforward methods involves using elemental chlorine dissolved in a suitable solvent.[5]

An alternative historical route involves the Friedel-Crafts acylation of 2,6-dichloroaniline (B118687) with acetyl chloride.[6] The Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching substituents to an aromatic ring.[7] In this variation, the acetyl group is added to the 2,6-dichloroaniline ring, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃), to form the acetophenone (B1666503) structure.[8][9]

Step 2: Synthesis of this compound

The conversion of 4-Amino-3,5-dichloroacetophenone to the final product is achieved via bromination. The standard method involves dissolving the acetophenone intermediate in an inert solvent, such as chloroform (B151607), and then adding elemental bromine.[1][2] This reaction targets the α-carbon of the ketone, which is readily brominated under these conditions. The presence of the bromine atom adjacent to the carbonyl group renders this α-carbon highly electrophilic, making the final product a valuable reagent for subsequent nucleophilic substitution reactions.[3]

Quantitative Data and Physical Properties

The physical and chemical properties of the key compounds in this synthesis are summarized below for easy reference and comparison.

| Property | 4-Amino-3,5-dichloroacetophenone (Intermediate) | This compound (Final Product) |

| CAS Number | 37148-48-4[5] | 37148-47-3[1][4] |

| Molecular Formula | C₈H₇Cl₂NO[5][10] | C₈H₆BrCl₂NO[4][11] |

| Molecular Weight | 204.05 g/mol [5][10] | 282.95 g/mol [2][11] |

| Appearance | Beige or white to light yellow crystalline powder[5][10] | Off-white to yellow solid[1][2][12] |

| Melting Point | 162-166 °C[5][10] | 140-145 °C[2][11] |

| Boiling Point | 351.5 °C (Predicted)[5] | 396.4 °C (Predicted)[4][11] |

| Density | ~1.27 g/cm³ (Estimate)[5] | ~1.764 g/cm³ (Predicted)[4][11][12] |

| Solubility | Insoluble in cold water; soluble in hot water, ethanol (B145695), ether[5][10] | Slightly soluble in DMSO and Ethyl Acetate[2] |

Detailed Experimental Protocols

The following protocols are based on established historical methods described in the chemical literature.

Protocol 1: Preparation of 4-Amino-3,5-dichloroacetophenone

This protocol details the chlorination of 4-aminoacetophenone using a solution of chlorine in glacial acetic acid.[5]

-

Dissolution: In a three-necked flask equipped with a stirrer and dropping funnel, dissolve 4-aminoacetophenone (1 equivalent) in glacial acetic acid.

-

Cooling: Cool the solution to approximately 15 °C using an ice bath.

-

Chlorine Solution Preparation: Separately, prepare a solution of chlorine gas (2 equivalents) in glacial acetic acid.

-

Reaction: Add the chlorine solution rapidly to the cooled 4-aminoacetophenone solution under vigorous stirring.

-

Precipitation: Immediately after the addition is complete, pour the reaction mixture into ice water to precipitate the crude product.

-

Purification: Collect the crude product by filtration and recrystallize it from ethanol to obtain the purified 4-Amino-3,5-dichloroacetophenone.[5]

Protocol 2: Preparation of this compound

This protocol describes the α-bromination of the intermediate synthesized in Protocol 1.[1][2]

-

Dissolution: Dissolve 4-Amino-3,5-dichloroacetophenone (1 equivalent) in chloroform in a reaction flask.

-

Heating: Heat the solution to 65 °C.

-

Bromination: Add elemental bromine (1 equivalent) dropwise to the heated solution with constant stirring.

-

Stirring: Continue stirring for several minutes after the bromine addition is complete.

-

Crystallization: Add ethanol to the reaction mixture and continue stirring. Cool the mixture in a freezer to induce crystallization.

-

Isolation: Filter the precipitated crystals, wash them with cold chloroform, and dry at a low temperature to yield the final product, this compound.[1][2]

Visualizing the Synthetic Pathway

The logical flow of the historical synthesis is represented in the following diagram.

Caption: Historical two-step synthesis of this compound.

References

- 1. This compound | 37148-47-3 [chemicalbook.com]

- 2. This compound CAS#: 37148-47-3 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. Synthesis and application of 3,5-dichloro-4-aminoacetophenone_Chemicalbook [chemicalbook.com]

- 6. 4-Amino-3,5-dichloroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]

- 10. nbinno.com [nbinno.com]

- 11. echemi.com [echemi.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

4-Amino-3,5-dichlorophenacylbromide: A Technical Guide for Pharmaceutical Intermediates

Introduction

4-Amino-3,5-dichlorophenacylbromide, also known as 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone, is a key organic compound primarily utilized as an intermediate in the synthesis of various pharmaceutical active ingredients (APIs).[1][2][3] Its molecular structure, featuring a reactive α-bromoketone moiety and a substituted aniline (B41778) ring, makes it a versatile building block in medicinal chemistry.[4] This technical guide provides a comprehensive overview of its properties, synthesis, applications, and handling protocols, tailored for researchers and professionals in drug development. This compound is particularly notable as a crucial precursor in the synthesis of Clenbuterol, a β2-adrenergic agonist.[2][5] It also serves as an important reference standard for analyzing impurities in Clenbuterol drug products.[1][2]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | References |

| CAS Number | 37148-47-3 | [1][2][6] |

| Molecular Formula | C₈H₆BrCl₂NO | [6][7] |

| Molecular Weight | 282.95 g/mol | [6][7] |

| Appearance | Off-White to Yellow Solid | [1][2][6] |

| Melting Point | 140-145 °C | [2][6][7] |

| Boiling Point | 396.4 ± 42.0 °C at 760 mmHg | [6][7] |

| Density | 1.764 ± 0.06 g/cm³ | [6][7] |

| Flash Point | 193.6 ± 27.9 °C | [6][7] |

| Solubility | Slightly soluble in DMSO and Ethyl Acetate (B1210297) | [2][6] |

| Storage | -20°C Freezer, Under Inert Atmosphere | [2] |

Synthesis and Manufacturing

The primary route for synthesizing this compound involves the α-bromination of its precursor, 4-Amino-3,5-dichloroacetophenone.[2] This reaction is a critical step that introduces the reactive bromide, enabling subsequent nucleophilic substitution reactions.

Experimental Protocol: Synthesis of this compound

This protocol details the laboratory-scale synthesis via bromination of 4-Amino-3,5-dichloroacetophenone.[2][8]

-

Preparation : Dissolve 4-Amino-3,5-dichloroacetophenone (1.0 eq) in a suitable solvent such as chloroform or a mixture of dichloromethane (B109758) and methanol (B129727) in a reaction flask.[2][8]

-

Bromination : Heat the solution to approximately 65°C.[2] Slowly add a solution of bromine (Br₂) (approx. 1.0-1.2 eq) dropwise to the stirred reaction mixture. The reaction progress can be monitored by observing the color change from red (bromine) to pale yellow and confirmed by Thin Layer Chromatography (TLC).[2][8]

-

Reaction Completion : Continue stirring for a few minutes after the addition of bromine is complete to ensure full conversion.[2]

-

Work-up and Isolation : Quench the reaction by washing with an aqueous solution of sodium bisulfite and sodium bicarbonate.[8] Add ethanol (B145695) to the mixture to induce precipitation/crystallization of the product.[2]

-

Purification : Cool the mixture (freezing is suggested in some literature) to maximize crystal formation.[2] Filter the resulting crystals, wash with cold chloroform or another suitable solvent, and dry at a low temperature to yield the final product.[2]

Application as a Pharmaceutical Intermediate

The most significant application of this compound is as a key starting material for the synthesis of Clenbuterol, a potent bronchodilator.[5] The synthesis involves a two-step process: an initial nucleophilic substitution followed by a reduction.

Experimental Protocol: Synthesis of Clenbuterol

This protocol is adapted from established literature procedures for the synthesis of Clenbuterol from this compound.[5]

-

Amination Reaction (Step 1) :

-

Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and ethanol in a round-bottom flask.[5]

-

Cool the solution in an ice water bath (0°C) and protect the reaction with an inert atmosphere (e.g., N₂).[5]

-

Slowly add tert-Butylamine (2.0 eq) to the reaction mixture.[5]

-

Maintain the reaction at 0°C for 3 hours, then allow it to proceed at room temperature for an additional hour.[5]

-

-

Reduction Reaction (Step 2) :

-

Cool the reaction mixture back down in an ice water bath.[5]

-

Slowly add a reducing agent, such as potassium borohydride (KBH₄) or sodium borohydride (NaBH₄) (approx. 1.6 eq), to the flask.[5]

-

After 2 hours, remove the ice bath, add methanol, and stir the reaction at room temperature overnight (approx. 16 hours).[5]

-

-

Work-up and Purification :

-

Remove the bulk of the solvent via rotary evaporation.[5]

-

Quench the reaction by adding water and extract the product into an organic solvent like dichloromethane.[5]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[5]

-

After filtration, remove the solvent. The crude product can be purified by column chromatography to yield Clenbuterol base.[5] The base can be further converted to its hydrochloride salt using alcoholic HCl.

-

Related Reactions: Synthesis of Chiral Precursors

This compound can also be used to synthesize chiral precursors for enantiopure β2-agonists. The ketone moiety can be reduced to a secondary alcohol, which can then be resolved or synthesized asymmetrically.[8]

Experimental Protocol: Reduction to 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-ol

This protocol describes the chemical reduction of the ketone to its corresponding alcohol.[8]

-

Preparation : Dissolve 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one (1.0 eq) in ethanol at 0°C.

-

Reduction : Add sodium borohydride (NaBH₄) (approx. 2.0 eq) in portions over 20 minutes with stirring.[8]

-

Reaction Monitoring : Slowly warm the reaction to room temperature and monitor the conversion by TLC.[8]

-

Work-up : Once the starting material is consumed, quench the reaction with dilute HCl until gas evolution ceases.[8]

-

Isolation : Remove water and ethanol via azeotropic distillation. Dissolve the remaining solids in ethyl acetate and extract with saturated sodium bicarbonate solution and brine.[8]

-

Purification : Dry the organic layer, concentrate it, and purify the residue using column chromatography to obtain the desired bromo alcohol.[8]

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory or industrial setting.

| Safety Aspect | Recommendation | References |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a chemical fume hood. | [9][10] |

| Inhalation | May cause respiratory irritation. If inhaled, move the victim to fresh air. If breathing is difficult, administer oxygen. | [6][10][11] |

| Skin Contact | Causes skin irritation. In case of contact, immediately wash off with soap and plenty of water. Remove contaminated clothing. | [9][10][11] |

| Eye Contact | Causes serious eye irritation. Rinse cautiously with water for several minutes. Seek immediate medical attention. | [9][10][11] |

| Ingestion | Harmful if swallowed. Rinse mouth with water and call a poison control center or doctor immediately. Do not induce vomiting. | [9][10] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. | [9][10][12] |

| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Wear self-contained breathing apparatus. | [10] |

This compound is a high-value intermediate whose utility is firmly established in the pharmaceutical industry. Its primary role in the efficient synthesis of Clenbuterol underscores its importance. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is crucial for its safe and effective application in drug discovery and manufacturing workflows.

References

- 1. This compound | 37148-47-3 [chemicalbook.com]

- 2. This compound CAS#: 37148-47-3 [m.chemicalbook.com]

- 3. 4-Amino-3,5-dichloro-alpha-bromoacetophenone [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. CLENBUTEROL synthesis - chemicalbook [chemicalbook.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. This compound Price from Supplier Brand Hebei Minshang Biotechnology Co., Ltd on Chemsrc.com [chemsrc.com]

- 8. mdpi.com [mdpi.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. echemi.com [echemi.com]

- 11. 4'-Amino-3',5'-dichloroacetophenone | C8H7Cl2NO | CID 604812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Supply 4-Amino-3, 5-Dichloro-Alpha-Bromoacetophenone Intermediate CAS 37148-47-3 [m.allgreenchems.com]

In-Depth Technical Guide on the Theoretical Studies of 4-Amino-3,5-dichlorophenacylbromide Structure

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of Theoretical and Structural Studies on 4-Amino-3,5-dichlorophenacylbromide

This technical guide addresses the request for an in-depth analysis of the theoretical studies concerning the molecular structure of this compound (CAS Number: 37148-47-3). Despite a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available theoretical research, including quantum chemical calculations, molecular modeling, or detailed structural analysis, specifically focused on this compound.

The primary information available for this compound, also known as 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone, is related to its role as a chemical intermediate in various synthetic processes, particularly in the pharmaceutical and agrochemical industries. While its synthesis and commercial availability are well-documented, detailed computational and theoretical characterizations of its molecular structure are not present in the reviewed literature.

This guide will, therefore, outline the available information and provide a framework for the types of theoretical studies that would be necessary to fulfill the core requirements of the topic.

Current State of Knowledge

Searches in prominent scientific databases and journals have not yielded any specific studies detailing the theoretical structure of this compound. The available information is largely limited to:

-

Chemical Identity: The compound is consistently identified by its CAS number (37148-47-3) and its basic chemical structure is known.

-

Commercial Availability: Numerous chemical suppliers list this compound, indicating its use in synthesis.

-

General Application: It is mentioned as an intermediate in the synthesis of more complex molecules, but the specifics of these reactions and the structural implications are not detailed in a theoretical context.

Proposed Framework for Theoretical Structural Analysis

To provide the in-depth technical data requested, a dedicated computational chemistry study would be required. The following methodologies would be central to such an investigation:

2.1. Quantum Chemical Calculations

-

Density Functional Theory (DFT): This is a fundamental method for determining the electronic structure of molecules. A DFT study would be the first step in a theoretical analysis.

-

Geometric Optimization: To begin, the 3D structure of this compound would be optimized to find its lowest energy conformation. This would provide crucial data on bond lengths, bond angles, and dihedral angles.

-

Frequency Analysis: Following optimization, a frequency calculation would confirm that the structure is a true minimum on the potential energy surface and would also provide theoretical vibrational frequencies (e.g., for IR and Raman spectroscopy).

-

Electronic Properties: DFT calculations can also elucidate electronic properties such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and the molecular electrostatic potential (MEP).

-

2.2. Data Presentation

Upon completion of the aforementioned theoretical calculations, the quantitative data could be summarized in structured tables as initially requested.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value (DFT) |

| Bond Lengths (Å) | C-C (Aromatic) | Data to be generated |

| C-N | Data to be generated | |

| C-Cl | Data to be generated | |

| C=O | Data to be generated | |

| C-Br | Data to be generated | |

| **Bond Angles (°) ** | C-C-C (Aromatic) | Data to be generated |

| C-N-H | Data to be generated | |

| O=C-C | Data to be generated | |

| Dihedral Angles (°) | Relevant Torsions | Data to be generated |

Table 2: Calculated Electronic Properties of this compound

| Property | Predicted Value (DFT) |

| HOMO Energy (eV) | Data to be generated |

| LUMO Energy (eV) | Data to be generated |

| HOMO-LUMO Gap (eV) | Data to be generated |

| Dipole Moment (Debye) | Data to be generated |

Visualization of Molecular Structure and Workflow

While there are no described signaling pathways or complex experimental workflows in the existing literature to visualize, a theoretical study would generate a clear molecular structure. The logical workflow for such a study can be diagrammed.

3.1. Molecular Structure

A 2D representation of this compound is presented below. A 3D model would be a direct output of the geometric optimization from a computational study.

Caption: 2D chemical structure of this compound.

3.2. Proposed Computational Workflow

The logical steps for a theoretical investigation are outlined in the following diagram.

Methodological & Application

Application Notes and Protocols for Protein Alkylation with 4-Amino-3,5-dichlorophenacylbromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein alkylation is a critical step in many proteomics workflows, aimed at preventing the re-formation of disulfide bonds after reduction. This ensures that proteins remain in a linearized state, which is essential for accurate analysis by mass spectrometry. While a variety of alkylating agents are commonly employed, this document provides a detailed, albeit theoretical, protocol for the use of 4-Amino-3,5-dichlorophenacylbromide as a protein alkylating agent.

Disclaimer: The following protocol is a proposed methodology based on the general principles of protein chemistry and the known reactivity of similar α-haloketone compounds. To date, there is a lack of established and validated protocols specifically for the use of this compound in routine protein alkylation for proteomics. Researchers should treat this as a starting point for optimization and validation in their specific experimental context.

Principle of the Reaction

This compound is an α-haloketone. The carbon atom adjacent to the bromine is electrophilic and is susceptible to nucleophilic attack by thiol groups of cysteine residues within the protein. This results in the formation of a stable thioether bond, effectively and irreversibly capping the cysteine. Based on studies with structurally similar compounds, such as α-bromo-4-amino-3-nitroacetophenone, it is also plausible that this reagent could react with other nucleophilic amino acid side chains, including methionine, histidine, aspartic acid, and glutamic acid, particularly under specific pH conditions. The primary target for proteomics applications, however, remains the cysteine residue.

Proposed Experimental Protocol

This protocol outlines the steps for in-solution alkylation of proteins using this compound.

Materials:

-

Protein sample in a suitable buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in 100 mM Tris-HCl, pH 8.0)

-

Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Alkylation reagent: this compound

-

Quenching reagent (e.g., DTT)

-

Solvent for alkylating reagent (e.g., Acetonitrile (B52724) or Dimethylformamide)

-

Incubator or water bath

-

Vortex mixer

-

Centrifuge

Procedure:

-

Protein Solubilization and Denaturation:

-

Ensure the protein sample is completely solubilized in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0). The high concentration of the denaturant is crucial to unfold the protein and expose the cysteine residues.

-

-

Reduction of Disulfide Bonds:

-

Add the reducing agent to the protein solution.

-

For DTT: Add from a freshly prepared stock solution to a final concentration of 10 mM.

-

For TCEP: Add from a stock solution to a final concentration of 5 mM.

-

-

Incubate the mixture at 56°C for 30 minutes. This step breaks the disulfide bonds to yield free thiol groups on cysteine residues.

-

-

Preparation of Alkylating Reagent:

-

Prepare a stock solution of this compound in a suitable organic solvent such as acetonitrile or DMF. The concentration of the stock solution should be determined based on the desired final concentration in the reaction. A 200 mM stock solution is a reasonable starting point.

-

Note: Prepare this solution fresh immediately before use, as α-haloketones can be sensitive to hydrolysis.

-

-

Alkylation Reaction:

-

Cool the protein solution to room temperature after the reduction step.

-

Add the this compound stock solution to the protein sample to a final concentration of 20-50 mM. The optimal concentration will need to be determined empirically.

-

Incubate the reaction mixture in the dark at room temperature for 45-60 minutes. Alkylation reactions are typically performed in the dark to prevent light-induced side reactions.

-

-

Quenching the Reaction:

-

To stop the alkylation reaction, add a quenching reagent to consume the excess this compound. A common approach is to add DTT to a final concentration of 20 mM.

-

Incubate for 15 minutes at room temperature.

-

-

Sample Preparation for Downstream Analysis:

-

The alkylated protein sample is now ready for downstream applications such as buffer exchange, enzymatic digestion (e.g., with trypsin), and mass spectrometry analysis.

-

Quantitative Data Summary

The following table summarizes the proposed quantitative parameters for the protein alkylation protocol. These values should be considered as a starting point for optimization.

| Parameter | Recommended Value | Range for Optimization |

| Reduction | ||

| DTT Concentration | 10 mM | 5-20 mM |

| TCEP Concentration | 5 mM | 2-10 mM |

| Reduction Temperature | 56°C | 37-60°C |

| Reduction Time | 30 minutes | 20-60 minutes |

| Alkylation | ||

| This compound Concentration | 30 mM | 20-50 mM |

| Alkylation Temperature | Room Temperature (20-25°C) | Room Temperature |

| Alkylation Time | 45 minutes | 30-60 minutes |

| Quenching | ||

| DTT Concentration | 20 mM | 15-30 mM |

| Quenching Time | 15 minutes | 10-20 minutes |

Visualizations

Experimental Workflow

Caption: Workflow for in-solution protein alkylation.

Proposed Signaling Pathway/Reaction

Caption: Proposed reaction of the reagent with a cysteine residue.

Application Notes and Protocols for Covalent Protein Labeling Using 4-Amino-3,5-dichlorophenacylbromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4-Amino-3,5-dichlorophenacylbromide as a covalent labeling reagent for proteins. This reagent is a valuable tool for identifying and characterizing protein structure, function, and interactions. Its reactivity towards nucleophilic amino acid residues allows for the stable, covalent modification of proteins, enabling a variety of downstream applications in proteomics and drug development.

Introduction

This compound is an α-haloketone that acts as an electrophilic probe, readily reacting with nucleophilic side chains of amino acids to form stable covalent bonds. This property makes it a useful tool for irreversibly labeling proteins. The primary targets for modification are the sulfur-containing amino acids, cysteine and methionine, due to the high nucleophilicity of the thiol and thioether groups, respectively. However, under specific pH conditions, other residues such as histidine, lysine, aspartate, and glutamate (B1630785) can also be modified. This differential reactivity can be exploited to achieve some level of selectivity in labeling experiments.

The covalent nature of the bond formed between this compound and the target protein makes it suitable for applications where a permanent tag is required, such as in the identification of binding partners, the characterization of active sites, and the analysis of protein conformation. The modification introduces a specific mass shift that can be readily detected by mass spectrometry, facilitating the identification of the labeled protein and the specific site of modification.

Principle of Covalent Labeling

The labeling reaction proceeds via a nucleophilic substitution mechanism (Sɴ2). The nucleophilic side chain of an amino acid residue attacks the α-carbon of the phenacyl bromide, displacing the bromide ion and forming a stable covalent bond.

dot

Caption: General mechanism of protein labeling by this compound.

The reactivity of nucleophilic amino acids generally follows the order: Cysteine > Methionine > Histidine > Lysine > Aspartate > Glutamate. The pH of the reaction buffer is a critical parameter that influences the selectivity of the labeling. At acidic pH (below 4), methionine is preferentially alkylated. As the pH increases towards neutral and alkaline conditions, the reactivity of other nucleophilic residues, such as the imidazole (B134444) ring of histidine and the ε-amino group of lysine, increases.

Quantitative Data

Table 1: Reactivity Profile of a Substituted Phenacyl Bromide (α-bromo-4-amino-3-nitroacetophenone) with Amino Acid Residues

| Target Amino Acid | pH Condition | Relative Reactivity | Notes |

| Methionine | < 3 | High | Specific alkylation observed in pepsin at the Met-290 residue.[1] |

| Histidine | 5.2 - 7.0 | Moderate to High | Reactivity increases with pH. |

| Aspartic Acid | 5.2 | Moderate | Esterification of the carboxyl group can occur.[1] |

| Glutamic Acid | 5.2 | Moderate | Esterification of the carboxyl group can occur. |

| Cysteine | 6.0 - 8.0 | Very High | Generally the most reactive nucleophile at neutral to slightly alkaline pH. |

| Lysine | > 8.0 | Moderate to High | Reactivity of the ε-amino group increases significantly at alkaline pH. |

Table 2: Mass Shifts of Amino Acid Residues Modified by this compound

| Amino Acid Residue | Modification | Monoisotopic Mass Shift (Da) |

| Cysteine | Alkylation of Thiol | +280.9567 |

| Methionine | Alkylation of Thioether | +280.9567 |

| Histidine | Alkylation of Imidazole | +280.9567 |

| Lysine | Alkylation of ε-Amino Group | +280.9567 |

| Aspartic Acid | Esterification of Carboxyl | +280.9567 |

| Glutamic Acid | Esterification of Carboxyl | +280.9567 |

Experimental Protocols

The following protocols provide a general framework for the covalent labeling of proteins with this compound. Optimization of specific parameters, such as reagent concentration, reaction time, and temperature, may be necessary for each specific protein and application.

dot

Caption: General experimental workflow for covalent protein labeling.

Protocol 1: General Protein Labeling

Materials:

-

Protein of interest

-

This compound

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, or 50 mM Sodium Acetate, pH 4.0 for methionine-specific labeling)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M β-mercaptoethanol)

-

Desalting column or dialysis tubing

-

Anhydrous DMSO or DMF

Procedure:

-

Protein Preparation:

-

Dissolve the protein of interest in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

-

If targeting cysteine residues, ensure they are in a reduced state. If necessary, treat the protein with a reducing agent like DTT or TCEP and subsequently remove the reducing agent using a desalting column.

-

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMSO or DMF immediately before use.

-

-

Labeling Reaction:

-

Add the this compound stock solution to the protein solution to achieve the desired molar excess (typically 10- to 100-fold molar excess over the protein).

-

Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle mixing. Protect the reaction from light.

-

-

Quenching:

-

Stop the reaction by adding a quenching solution to a final concentration of 10-50 mM to consume any unreacted labeling reagent. Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove excess labeling reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer.

-

Protocol 2: Mass Spectrometry Analysis of Labeled Proteins

Procedure:

-

Intact Protein Analysis:

-

Analyze the purified labeled protein by ESI-MS or MALDI-TOF MS to determine the number of incorporated labels by observing the mass shift.

-

-

Peptide Mapping to Identify Labeled Residues:

-

Denature, reduce, and alkylate the labeled protein.

-

Digest the protein with a specific protease (e.g., trypsin).

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Identify the modified peptides by searching for the expected mass shift (+280.9567 Da) on the relevant amino acid residues.

-

Confirm the site of modification by analyzing the fragmentation pattern (b- and y-ions) in the MS/MS spectra.

-

Applications

-

Mapping Protein Structure and Accessibility: The extent of labeling of specific residues can provide information about their solvent accessibility and local environment within the protein structure.

-

Identifying Ligand Binding Sites: Changes in the labeling pattern of a protein in the presence and absence of a ligand can help identify the binding site.

-

Enzyme Active Site Probing: Covalent modification of active site residues can lead to enzyme inactivation, helping to identify critical catalytic residues.

-

Cross-linking Studies: Bifunctional derivatives of phenacyl bromide can be used to cross-link interacting proteins.

-

Development of Covalent Inhibitors: The phenacyl bromide moiety can be incorporated into small molecules to create targeted covalent inhibitors.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Labeling Efficiency | - Low reagent concentration- Short incubation time- Inaccessible target residues- Reagent degradation | - Increase molar excess of the labeling reagent- Increase incubation time or temperature- Denature the protein (if applicable)- Prepare fresh reagent stock solution |

| Non-specific Labeling | - High reagent concentration- High pH | - Decrease molar excess of the reagent- Optimize the reaction pH for the target residue |

| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF)- Protein instability under reaction conditions | - Keep the final concentration of the organic solvent below 5-10%- Perform the reaction at a lower temperature (4°C) |

Safety Precautions

This compound is a reactive chemical and should be handled with appropriate safety precautions. Wear gloves, safety glasses, and a lab coat. Work in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

References

Application Notes: Synthesis of Heterocyclic Compounds Using 4-Amino-3,5-dichlorophenacylbromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-amino-3,5-dichlorophenacylbromide in the preparation of various heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development. This document outlines detailed protocols for the synthesis of thiazole (B1198619), quinoxaline (B1680401), and imidazole (B134444) derivatives, supported by quantitative data and reaction diagrams.

Introduction

This compound is a versatile bifunctional reagent. The α-bromoketone moiety serves as a key electrophilic center for cyclization reactions, while the substituted aniline (B41778) ring provides a site for further functionalization. This combination makes it a valuable starting material for generating a diverse range of heterocyclic structures.[1][2] The primary synthetic routes explored herein are the Hantzsch thiazole synthesis, the condensation reaction with o-phenylenediamines to form quinoxalines, and the reaction with amidines to yield imidazoles.

Synthesis of 2-Amino-4-(4-amino-3,5-dichlorophenyl)thiazole

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives.[3] The reaction proceeds via the condensation of an α-haloketone with a thioamide-containing compound, most commonly thiourea (B124793), to yield 2-aminothiazoles.

Experimental Protocol

A mixture of this compound (1 mmol), thiourea (1.2 mmol), and a catalytic amount of a suitable catalyst (e.g., copper silicate, 10 mol%) is refluxed in ethanol (B145695) (5 mL) at 78°C.[4] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured over crushed ice to precipitate the product. The solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Table 1: Quantitative Data for the Synthesis of 2-Amino-4-(4-amino-3,5-dichlorophenyl)thiazole

| Entry | Reactants | Catalyst | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |

| 1 | This compound, Thiourea | Copper Silicate | Ethanol | 2 h | Not specified | Not specified |

| 2 | Phenacyl bromide, Thiourea | Tetrabutylammonium hexafluorophosphate | Methanol | 15 min | >90 (general) | Not specified |

Synthesis Pathway

Caption: Hantzsch synthesis of a 2-aminothiazole (B372263) derivative.

Synthesis of 2-(4-Amino-3,5-dichlorophenyl)quinoxaline

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. A common synthetic route involves the condensation of an α-haloketone with an o-phenylenediamine (B120857).[3][5][6][7]

Experimental Protocol

An equimolar amount of this compound (1 mmol) and o-phenylenediamine (1 mmol) are reacted in a suitable solvent. Several protocols can be adapted:

-

Method A (Catalyst-free): The reactants are refluxed in acetic acid.[5]

-

Method B (Pyridine Catalyzed): The reaction is carried out in tetrahydrofuran (B95107) (THF) at room temperature in the presence of pyridine (B92270) as a catalyst.[3]

The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

Table 2: Quantitative Data for the Synthesis of 2-(4-Amino-3,5-dichlorophenyl)quinoxaline

| Entry | Reactants | Conditions | Reaction Time | Yield (%) | Melting Point (°C) |

| 1 | Phenacyl bromide, o-Phenylenediamine | Pyridine, THF, RT | 2-3 h | 85-92 (general) | Not specified |

| 2 | α-Hydroxy ketones, o-Phenylenediamine | Acetic acid, Reflux | Not specified | 34-85 (general) | Not specified |

Synthesis Pathway

Caption: Synthesis of a quinoxaline derivative.

Synthesis of 4-(4-Amino-3,5-dichlorophenyl)imidazole Derivatives

Imidazole derivatives are another class of heterocyclic compounds with significant pharmacological importance. A widely used method for their synthesis is the condensation of α-haloketones with amidines.[8]

Experimental Protocol

To a solution of an amidine hydrochloride (e.g., acetamidine (B91507) hydrochloride, 1 mmol) and a base (e.g., potassium carbonate) in a suitable solvent such as acetonitrile, this compound (1 mmol) is added. The reaction mixture is then heated, potentially under microwave irradiation to accelerate the reaction. The progress is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography.

Table 3: Quantitative Data for the Synthesis of Imidazole Derivatives

| Entry | Reactants | Conditions | Reaction Time | Yield (%) | Melting Point (°C) |

| 1 | Phenacyl bromides, Amidines | K2CO3, Acetonitrile, Microwave | Not specified | Moderate to Good (general) | Not specified |

Synthesis Pathway

Caption: Synthesis of an imidazole derivative.

Experimental Workflows

The general workflow for the synthesis and purification of these heterocyclic compounds is outlined below.

Caption: General experimental workflow.

Conclusion

This compound is a valuable and reactive precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols described herein for the synthesis of thiazoles, quinoxalines, and imidazoles, derived from established synthetic methodologies, provide a solid foundation for further exploration and optimization in the context of drug discovery and development. While specific quantitative data for reactions involving this particular starting material are limited in the current literature, the provided general procedures offer a reliable starting point for researchers.

References

- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nanobioletters.com [nanobioletters.com]

- 3. acgpubs.org [acgpubs.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Quinoxaline synthesis [organic-chemistry.org]

- 7. soc.chim.it [soc.chim.it]

- 8. CN102180835B - The synthesis of imidazole aromatic alcohol analog derivative and preparation thereof - Google Patents [patents.google.com]

Application Notes and Protocols: Site-Specific Modification of Cysteine Residues with 4-Amino-3,5-dichlorophenacylbromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the site-specific modification of cysteine residues in proteins and peptides using 4-Amino-3,5-dichlorophenacylbromide. This reagent serves as a valuable tool in chemical biology, proteomics, and drug development for introducing a stable thioether linkage at solvent-accessible cysteine sites.

Introduction

Site-specific modification of proteins is a powerful technique for elucidating protein function, tracking protein localization, and developing novel protein therapeutics. Cysteine, with its nucleophilic thiol group, is a common target for such modifications due to its relatively low abundance and high reactivity compared to other amino acid residues. This compound is an α-haloacetophenone derivative that acts as an alkylating agent, reacting with the sulfhydryl group of cysteine residues to form a stable thioether bond. The aromatic ring and the dichloro substituents of this reagent can introduce unique properties to the labeled protein, such as altered hydrophobicity or the potential for further chemical modifications via the amino group.

Reaction Mechanism

The modification of a cysteine residue by this compound proceeds via a nucleophilic substitution reaction. The sulfur atom of the cysteine thiol acts as the nucleophile, attacking the α-carbon of the phenacyl bromide and displacing the bromide leaving group. This results in the formation of a stable thioether bond.

Caption: Reaction of this compound with a cysteine residue.

Quantitative Data Summary

While specific kinetic data for this compound is not extensively published, the following table provides representative data for the alkylation of cysteine residues by similar α-haloacetophenone reagents. These values can be used as a guideline for experimental design.

| Parameter | Representative Value | Conditions | Notes |

| Reaction pH | 7.0 - 8.5 | Phosphate or HEPES buffer | The reaction rate increases with pH as the thiolate anion is more nucleophilic. |

| Reaction Temperature | 4 - 25 °C | - | Lower temperatures can be used to minimize side reactions and protein degradation. |

| Reagent:Protein Molar Ratio | 10:1 to 50:1 | - | The optimal ratio should be determined empirically to maximize labeling efficiency while minimizing off-target modifications. |

| Reaction Time | 1 - 4 hours | - | Reaction progress can be monitored by mass spectrometry or Ellman's reagent. |

| Selectivity for Cysteine | High (>85%) | pH 7.0 - 7.5 | Phenacyl bromides show high selectivity for cysteine over other nucleophilic residues like lysine (B10760008) and histidine at neutral pH.[1] |

| Labeling Efficiency | 70 - 95% | Optimized conditions | Efficiency is dependent on the accessibility of the cysteine residue and the reaction conditions. |

Experimental Protocols

Protocol 1: General Procedure for Labeling a Purified Protein

This protocol outlines the general steps for labeling a purified protein containing one or more cysteine residues with this compound.

Materials:

-

Purified protein containing at least one cysteine residue

-

This compound

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching Solution: 1 M β-mercaptoethanol or L-cysteine

-

Desalting column (e.g., PD-10) or dialysis equipment

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Protein Preparation:

-

Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to free cysteine residues, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. If using DTT, it must be removed prior to labeling.

-